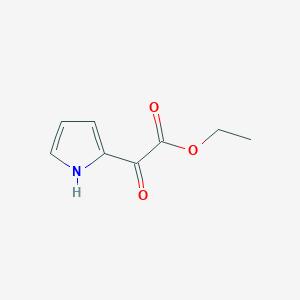

ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate

Description

Overview of Strategic Approaches to Pyrrole (B145914) Functionalization

The functionalization of the pyrrole ring is a central theme in heterocyclic chemistry. Due to the electron-rich nature of the ring, it is prone to polymerization under strongly acidic conditions, which means that many standard electrophilic substitution reactions used in benzene (B151609) chemistry are not directly applicable. uctm.edu Therefore, a variety of specialized strategies have been developed to achieve regioselective functionalization.

Classical and Modern Synthetic Strategies:

Friedel-Crafts Acylation: This is a common method for introducing an acyl group onto the pyrrole ring. To synthesize ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate, a Friedel-Crafts reaction between pyrrole and ethyl oxalyl chloride is a direct approach. The reaction typically proceeds at the α-position (C2) due to the greater stability of the resulting cationic intermediate. uctm.edu Methods for acylating pyrrole using reagents like oxalyl chloride have been reported as effective. orgsyn.org

Paal-Knorr Synthesis: This is one of the most widely applied methods for the synthesis of the pyrrole ring itself, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. numberanalytics.comuctm.edu By choosing appropriately substituted dicarbonyl precursors, functionalized pyrroles can be prepared.

Metal-Catalyzed C-H Functionalization: Modern synthetic methods often employ transition metal catalysis to directly functionalize the C-H bonds of the pyrrole ring. nih.gov These methods offer high regioselectivity and functional group tolerance, often under milder conditions than classical methods.

Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single step to form a complex product, such as a functionalized pyrrole. rsc.org This approach is highly efficient and allows for the rapid generation of diverse pyrrole derivatives.

Functionalization of Pre-existing Pyrroles: Another common strategy involves starting with a simple pyrrole derivative, such as ethyl pyrrole-2-carboxylate, and then modifying the functional groups. For example, oxidation of a 2-acetylpyrrole (B92022) could potentially yield the desired α-ketoester, although direct oxidation can be challenging. The synthesis of ethyl pyrrole-2-carboxylate from pyrrole and trichloroacetyl chloride followed by reaction with ethanol (B145695) is a well-established procedure. orgsyn.org

These strategies are summarized in the table below.

| Functionalization Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Friedel-Crafts Acylation | Direct acylation of the pyrrole ring using an acylating agent and a Lewis acid catalyst. | Ethyl oxalyl chloride, Lewis acid (e.g., AlCl₃) | uctm.eduorgsyn.org |

| Paal-Knorr Synthesis | Cyclocondensation of a 1,4-dicarbonyl compound with an amine or ammonia to form the pyrrole ring. | 1,4-dicarbonyl compounds, NH₃ or R-NH₂ | numberanalytics.comuctm.edu |

| Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups at C-H positions using a transition metal catalyst. | Pd, Cu, Rh catalysts | nih.gov |

| Multicomponent Reactions | One-pot reactions where three or more reactants combine to form a functionalized pyrrole. | Varies; e.g., vicinal tricarbonyls, enamines, nucleophiles | rsc.org |

Chemical Data for Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate

| Property | Value |

| Chemical Formula | C₈H₉NO₃ |

| IUPAC Name | ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate |

| Molecular Weight | 167.16 g/mol |

| Physical Form | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like dichloromethane, ethanol, and ethyl acetate |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGFTCXFRSYMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303966 | |

| Record name | ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27472-43-1 | |

| Record name | NSC163807 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of Pyrrole α Ketoesters

Reactivity Profile as a 1,2-Dicarbonyl Moiety and Bis-Electrophile

The reactivity of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is dominated by the presence of the α-ketoester functional group. This 1,2-dicarbonyl system contains two adjacent electrophilic carbon centers: the ketone carbonyl carbon and the ester carbonyl carbon. This dual electrophilicity, or "bis-electrophile" nature, makes the molecule susceptible to attack by a variety of nucleophiles.

The pyrrole (B145914) ring, being a π-excessive aromatic heterocycle, is generally prone to electrophilic substitution. pharmaguideline.com However, the strongly electron-withdrawing α-ketoester group at the C-2 position deactivates the pyrrole ring towards electrophilic attack. Conversely, the electron-donating nature of the pyrrole nitrogen enhances the electrophilicity of the adjacent carbonyl carbons. Nucleophilic attack can occur at either carbonyl group, with the ketone typically being more reactive towards nucleophiles than the ester. This differential reactivity allows for selective transformations. For instance, condensation reactions with primary amines or other nitrogen nucleophiles often occur preferentially at the ketonic carbonyl, initiating cyclization cascades.

Annulation and Cyclization Reactions to Form Fused Heterocycles

The strategic placement of reactive sites in ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate makes it an ideal precursor for annulation and cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions leverage the bis-electrophilic nature of the ketoester moiety in conjunction with the inherent reactivity of the pyrrole ring.

Dihydroindolizine scaffolds can be synthesized from pyrrole derivatives. While direct synthesis from ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is a specific pathway, related methodologies suggest its feasibility. For example, a common strategy involves the reaction of a pyrrole precursor with a suitable reagent to form a pyridinium ylide, which then undergoes an intramolecular 1,3-dipolar cycloaddition. In a related approach, pyrrole-based enaminones, which can be prepared from pyrrole-2-carbaldehydes, are used as building blocks for indolizine synthesis upon treatment with a Lewis acid. nih.gov This suggests that ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate could potentially be converted into a suitable intermediate for a similar cyclization pathway to afford dihydroindolizine derivatives.

The pyrrolo[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry. The synthesis of this fused system can be efficiently achieved starting from ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate. The key transformation is a condensation reaction with a 1,2-diamine, such as ethylenediamine. This reaction proceeds via initial nucleophilic attack of one amino group on the electrophilic ketone carbonyl of the pyrrole α-ketoester, followed by an intramolecular cyclization and dehydration to form the fused pyrazine ring. This approach is analogous to established multi-component reactions for synthesizing similar fused heterocycles. ccspublishing.org.cn For instance, a three-component reaction between 1,2-diamines, ethyl pyruvate, and α-bromo ketones has been shown to produce pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives in excellent yields. ccspublishing.org.cn

Table 1: Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

| Starting Materials | Reagents/Conditions | Product |

|---|---|---|

| Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate, Ethylenediamine | Acid or base catalysis, heating | Substituted Pyrrolo[1,2-a]pyrazine |

| 2-Formylpyrrole-based enaminones | Ammonium acetate | Pyrrolo[1,2-a]pyrazines nih.gov |

Applications in the Construction of Complex Macrocycles

The structural motifs present in ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate are foundational to the synthesis of complex natural products, particularly photosynthetic tetrapyrroles like chlorophylls.

Tetrapyrroles are a vital class of biological macrocycles that include hemes and chlorophylls. nih.govwikipedia.org The chemical synthesis of these complex molecules often relies on the stepwise construction of pyrrolic precursors. Pyrrole-β-ketoesters, of which ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is a prime example, are crucial building blocks. researchgate.net They are particularly important for constructing the "southern rim" of chlorophylls and bacteriochlorophylls, which often feature an exocyclic fifth ring (Ring E) that itself contains a β-ketoester motif. researchgate.net The ketoester functionality allows for further chemical manipulation and the formation of key carbon-carbon bonds necessary to assemble the larger macrocyclic framework.

A powerful strategy for constructing the annulated exocyclic ring found in many photosynthetic tetrapyrroles involves a sequence of Knoevenagel condensation followed by a Nazarov cyclization. rsc.org This pathway demonstrates the strategic utility of pyrrole α-ketoesters.

In this sequence, a pyrrole or dipyrromethane bearing a β-ketoester (like ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate or a more complex derivative) undergoes a Knoevenagel condensation with a pyrrole- or dihydrodipyrrin-carboxaldehyde. rsc.org This base-catalyzed reaction forms an α,β-unsaturated ketone, specifically a vinylogous ketoester linking the two pyrrolic halves.

The resulting dienone system is then subjected to a Lewis acid-catalyzed Nazarov cyclization. rsc.orgresearchgate.net This 4π-electrocyclization reaction forms a new five-membered ring, which, after subsequent reaction steps, becomes the characteristic exocyclic "E ring" of the chlorophyll macrocycle. rsc.org This elegant cascade highlights how the inherent reactivity of the α-ketoester is harnessed to construct complex molecular architectures.

Table 2: Knoevenagel-Nazarov Pathway for Exocyclic Ring Formation

| Reaction Step | Reactants | Catalyst/Conditions | Intermediate/Product |

|---|---|---|---|

| Knoevenagel Condensation | Dipyrromethane-β-ketoester and Dihydrodipyrrin-carboxaldehyde | Acetic Acid/Piperidine | α,β-Unsaturated Ketone (Enone) rsc.org |

Functional Group Interconversions at the Ketoester Center

The ketoester moiety in ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate serves as a versatile hub for numerous functional group interconversions. The presence of two distinct carbonyl groups, a ketone and an ester, allows for chemoselective reactions, which are crucial for the targeted synthesis of diverse pyrrole derivatives.

The reduction of the α-ketoester functionality can lead to several products, depending on the choice of reducing agent and reaction conditions. This allows for the selective formation of α-hydroxy esters, diols, or the complete reduction to an ethyl group.

The selective reduction of the ketone in the presence of the ester is a valuable transformation, yielding α-hydroxy esters. These compounds are important chiral building blocks in organic synthesis. Common reducing agents for this purpose include sodium borohydride (NaBH₄), often in combination with a Lewis acid to enhance the reactivity of the keto carbonyl. For instance, the reduction of α-keto esters can be achieved with NaBH₄ in the presence of salts like calcium chloride (CaCl₂) or magnesium chloride (MgCl₂), which chelate to the keto and ester carbonyls, facilitating the selective hydride attack on the more reactive keto group.

Biocatalytic reductions offer a highly enantioselective alternative for the synthesis of chiral α-hydroxy esters. Various microorganisms and isolated ketoreductase (KRED) enzymes can reduce the keto group of α-keto esters with high stereoselectivity.

| Reactant | Reagent/Catalyst | Product | Notes |

| Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | NaBH₄ / CeCl₃ | Ethyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate | Selective reduction of the keto group. |

| Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | Ketoreductase (KRED) | (R)- or (S)-Ethyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate | Enantioselective reduction. |

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the ester functionalities. This reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) and, after an aqueous workup, yields a 1,2-diol. This transformation provides access to vicinal diols, which are versatile intermediates in organic synthesis.

| Reactant | Reagent | Product |

| Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | LiAlH₄ | 1-(1H-pyrrol-2-yl)ethane-1,2-diol |

The ketone carbonyl in ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the keto carbonyl. This reaction results in the formation of tertiary alcohols after an acidic workup. The chemoselectivity of this reaction is generally high, with the more electrophilic keto carbonyl reacting preferentially over the ester. For example, the reaction of a fused pyrrole-2-ylglyoxylate with ethyl magnesium chloride has been shown to yield the corresponding tertiary hydroxy ester.

| Reactant | Reagent | Product |

| Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | CH₃MgBr then H₃O⁺ | Ethyl 2-hydroxy-2-(1H-pyrrol-2-yl)propanoate |

The keto group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide (a Wittig reagent), or the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion. The HWE reaction is often preferred as it typically provides better stereoselectivity (usually favoring the E-alkene) and the phosphate byproduct is easily removed by aqueous extraction. These reactions are powerful tools for carbon-carbon double bond formation.

| Reactant | Reagent | Product | Reaction Type |

| Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | Ph₃P=CH₂ | Ethyl 2-(1H-pyrrol-2-yl)propenoate | Wittig Reaction |

| Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | (EtO)₂P(O)CH₂CO₂Et / NaH | Ethyl 2-(1-ethoxycarbonylmethylidene)-2-(1H-pyrrol-2-yl)acetate | Horner-Wadsworth-Emmons Reaction |

The ester functionality of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate can undergo several important transformations, including hydrolysis and amidation.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-oxo-2-(1H-pyrrol-2-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as the reaction is irreversible due to the formation of the carboxylate salt. Subsequent acidification then yields the free carboxylic acid. This transformation is crucial for the synthesis of other derivatives, such as amides, or for use in peptide coupling reactions.

| Reactant | Conditions | Product |

| Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-Oxo-2-(1H-pyrrol-2-yl)acetic acid |

Direct conversion of the ester to an amide can be achieved by heating the ester with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, can sometimes be slow and may require elevated temperatures or the use of a catalyst. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

| Reactant | Reagent | Product |

| Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | NH₃, Heat | 2-Oxo-2-(1H-pyrrol-2-yl)acetamide |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Characterization

A ¹H NMR spectrum of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate would be expected to show distinct signals for the protons of the ethyl group and the pyrrole (B145914) ring. The ethyl group would exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the adjacent ester oxygen. The protons on the pyrrole ring would appear as multiplets, with their specific chemical shifts and coupling constants being highly informative for confirming the substitution pattern. The NH proton of the pyrrole would likely appear as a broad singlet.

Table 4.1.1: Predicted ¹H NMR Data for Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyrrole-NH | Broad singlet | - | - |

| Pyrrole-H | Multiplet | - | - |

| Pyrrole-H | Multiplet | - | - |

| Pyrrole-H | Multiplet | - | - |

| -OCH₂CH₃ | Quartet | - | - |

| -OCH₂CH₃ | Triplet | - | - |

(Note: This table is predictive and not based on experimental data.)

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the two carbonyl carbons (one from the keto group and one from the ester), the carbons of the pyrrole ring, and the two carbons of the ethyl group. The chemical shifts of the pyrrole carbons would confirm the 2-substituted pattern, and the carbonyl signals would appear in the characteristic downfield region of the spectrum.

Table 4.1.2: Predicted ¹³C NMR Data for Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (keto) | - |

| C=O (ester) | - |

| Pyrrole C | - |

| Pyrrole C | - |

| Pyrrole C | - |

| Pyrrole C | - |

| -OCH₂CH₃ | - |

| -OCH₂CH₃ | - |

(Note: This table is predictive and not based on experimental data.)

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pyrrole ring and the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already established proton assignments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, C-H...π interactions)

The crystal packing would be dictated by various non-covalent interactions. Hydrogen bonding involving the pyrrole NH group as a donor and the carbonyl oxygens as acceptors would likely be a dominant feature, potentially leading to the formation of chains or networks of molecules. Weaker interactions, such as C-H...O and C-H...π interactions, could also play a significant role in stabilizing the crystal lattice. A detailed analysis of these interactions would provide insights into the supramolecular assembly of the compound.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

The structure of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate contains several key functional groups that will give rise to distinct peaks in the IR spectrum. These include the N-H bond of the pyrrole ring, aromatic and aliphatic C-H bonds, two carbonyl (C=O) groups (one from the ketone and one from the ester), and the C-O bond of the ester. The expected vibrational frequencies for these groups can be estimated by comparison with similar molecules.

A key feature of the spectrum would be the N-H stretching vibration of the pyrrole ring, typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyrrole ring and the ethyl group are expected in the 2850-3100 cm⁻¹ region. The most prominent absorptions are anticipated to be from the two carbonyl groups. The C=O stretching vibration for the α-keto ester functionality is expected to appear as a strong band, or potentially two distinct bands, in the region of 1680-1750 cm⁻¹. The exact position of these bands is influenced by electronic effects within the molecule. The C-O stretching of the ester group will likely produce a strong absorption in the 1100-1300 cm⁻¹ range. Vibrations associated with the pyrrole ring (C-C and C-N stretching) typically appear in the fingerprint region (below 1500 cm⁻¹).

An interactive data table summarizing the predicted IR absorption bands and their corresponding functional groups is provided below.

| Predicted Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3300 - 3500 | N-H Stretch | Pyrrole N-H |

| 3000 - 3100 | C-H Stretch | Pyrrole C-H |

| 2850 - 2980 | C-H Stretch | Ethyl group C-H |

| 1720 - 1750 | C=O Stretch | Ester Carbonyl |

| 1680 - 1710 | C=O Stretch | Ketone Carbonyl |

| 1400 - 1500 | C-C/C-N Stretch | Pyrrole ring vibrations |

| 1100 - 1300 | C-O Stretch | Ester C-O |

Mass Spectrometric Analysis for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its ions. For ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate, mass spectrometric analysis would provide crucial information for its structural confirmation.

The predicted monoisotopic mass of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate (C₈H₉NO₃) is 167.05824 Da. uni.lu In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this mass. Depending on the ionization technique used, other adducts such as [M+H]⁺ (m/z 168.06552) or [M+Na]⁺ (m/z 190.04746) may also be detected. uni.lu

The fragmentation of the molecular ion is a key feature of the mass spectrum and provides a "fingerprint" of the molecule's structure. The fragmentation pattern of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate would be dictated by the relative stability of the resulting fragment ions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). The presence of the pyrrole ring and the ketone group will also influence the fragmentation.

Plausible fragmentation pathways include:

Loss of the ethoxy radical (•OCH₂CH₃): This would result in a fragment ion with an m/z of 122. This acylium ion would be stabilized by the adjacent pyrrole ring.

Loss of ethylene (C₂H₄) via McLafferty rearrangement: If the geometry allows, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule and the formation of a radical cation.

Cleavage of the bond between the carbonyl groups: This could lead to the formation of a pyrroylcarbonyl cation (C₅H₄NO)⁺ and an ethyl carboxylate radical.

Fragmentation of the pyrrole ring: The pyrrole ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of the side chain.

An interactive data table of predicted m/z values for various adducts of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is presented below. uni.lu

| Adduct | Predicted m/z |

| [M]⁺ | 167.05769 |

| [M+H]⁺ | 168.06552 |

| [M+Na]⁺ | 190.04746 |

| [M+K]⁺ | 206.02140 |

| [M+NH₄]⁺ | 185.09206 |

| [M-H]⁻ | 166.05096 |

Synthetic Applications in Modern Organic Chemistry and Materials Science

Role as a Versatile Synthetic Building Block for Poly-Substituted Pyrroles

The pyrrole (B145914) ring is a fundamental scaffold in numerous natural products, pharmaceuticals, and functional materials. researchgate.netnih.gov Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate serves as an exceptionally useful starting material for accessing polysubstituted pyrroles, a class of compounds that can be challenging to synthesize using traditional methods like the Hantzsch, Knorr, or Paal-Knorr syntheses. urfu.ru The reactivity of the α-ketoester functionality allows for a wide range of chemical transformations, enabling the introduction of diverse substituents onto the pyrrole core.

The compound's structure, featuring both an electron-rich pyrrole ring and electrophilic carbonyl groups, facilitates various reactions. For instance, the pyrrole nitrogen can be alkylated or acylated, while the α-ketoester moiety can undergo condensation reactions with various nucleophiles. Furthermore, the pyrrole ring itself can be functionalized at different positions through electrophilic substitution or metal-catalyzed cross-coupling reactions. researchgate.net This multi-faceted reactivity allows chemists to construct a library of complex pyrrole derivatives from a single, readily accessible precursor.

Research has demonstrated various strategies for creating substituted pyrroles. For example, reactions involving the condensation of aldehydes and amines with pyruvic acid can lead to the formation of pyrrol-2-one derivatives. nih.gov While not directly starting from ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate, these reactions highlight the utility of related keto-acid derivatives in pyrrole synthesis. The α-ketoester group in ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate provides a handle for similar transformations, such as Knoevenagel condensations, which are instrumental in building larger, more complex molecular architectures. researchgate.netrsc.org

Precursor in the Total Synthesis of Complex Organic Molecules

The structural motif of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is a cornerstone in the total synthesis of several intricate organic molecules, most notably the photosynthetic pigments.

Construction of Photosynthetic Tetrapyrroles (e.g., Chlorophylls, Bacteriochlorophylls)

Chlorophylls and bacteriochlorophylls are essential pigments for photosynthesis, characterized by a complex tetrapyrrole macrocycle. nih.govnih.gov The de novo synthesis of these molecules is a significant challenge in organic chemistry. proquest.com Pyrroles bearing a β-ketoester side chain, a key feature of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate and its analogs, are critical intermediates in modern synthetic strategies. researchgate.net

Specifically, these pyrrole β-ketoesters serve as precursors to the "C ring" of the chlorophyll skeleton. researchgate.netnih.gov Synthetic routes have been developed to produce multi-gram quantities of functionalized pyrroles that are primed for incorporation into the larger tetrapyrrole structure. nih.gov A common strategy involves a Knoevenagel condensation between a pyrrole bearing a β-ketoester and a pyrrole-2-carboxaldehyde, which forms a dipyrrole-substituted propenone. rsc.org This intermediate can then undergo a Nazarov cyclization to construct the isocyclic fifth ring (the "E ring") that is characteristic of chlorophylls. researchgate.netnih.gov The development of robust synthetic routes to these pyrrolic precursors is crucial for accessing not only the native pigments but also synthetic analogs for studying the fundamental processes of photosynthesis. researchgate.net

Table 1: Key Reactions in Tetrapyrrole Synthesis Involving Pyrrole-β-Ketoester Motifs

| Reaction Type | Reactants | Product Feature | Relevance |

|---|---|---|---|

| Knoevenagel Condensation | Pyrrole-β-ketoester, Pyrrole-2-carboxaldehyde | Dipyrrole-substituted propenone | Links pyrrole building blocks |

Potential in Functional Materials Design

The pyrrole nucleus is a vital component in the design of functional organic materials due to its unique electronic properties. plos.org Derivatives of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate are promising candidates for applications in electronic materials, organic pigments, and optical materials. The extended π-conjugation possible in poly-pyrrolic systems and their derivatives can lead to materials with interesting photoluminescent and charge-transport properties. researchgate.net

The ability to synthesize polysubstituted pyrroles from this building block allows for the fine-tuning of the electronic and optical properties of the resulting materials. urfu.ru By attaching various electron-donating or electron-withdrawing groups, chemists can modulate the HOMO/LUMO energy levels, influencing the material's color, conductivity, and light-emitting characteristics. This makes them suitable for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net For instance, the construction of molecules with strong electron-withdrawing units can improve the electronic properties of the resulting organic materials. researchgate.net The versatile chemistry of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate provides a platform for creating novel conjugated systems with tailored properties for advanced material applications.

Catalytic Roles of Pyrrole-Based Scaffolds (e.g., in ligand design)

Pyrrole-based scaffolds are frequently used in the design of ligands for transition metal catalysis. The nitrogen atom of the pyrrole ring can act as a coordinating atom, and the substituents on the ring can be modified to control the steric and electronic environment around a metal center. This allows for the development of catalysts with high activity and selectivity for a wide range of organic transformations. csuohio.edu

Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate can be chemically modified to create sophisticated ligand architectures. The ester and ketone functionalities can be transformed into other coordinating groups, such as amides, alcohols, or amines, through standard synthetic procedures. These modifications can lead to the formation of bidentate or multidentate ligands capable of forming stable complexes with various transition metals. For example, the core structure could be incorporated into larger, C2-symmetric ligand backbones, which are known to be effective in asymmetric catalysis. mdpi.com The development of new pyrrole-based ligands is an active area of research, and versatile starting materials like ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate are valuable tools for creating novel catalytic systems. csuohio.edu

Q & A

Q. What are the common synthetic routes for ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate?

Methodological Answer: The synthesis typically involves condensation reactions between pyrrole derivatives and ethyl oxalyl chloride. For example, ethyl oxalyl monochloride reacts with 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine under basic conditions to yield the target compound. Key steps include:

- Reagents : Pyrrole derivatives, ethyl oxalyl chloride, and a base (e.g., NaOH).

- Conditions : Stirring at room temperature or elevated temperatures (40–60°C) in anhydrous solvents like dichloromethane or THF.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures .

Q. How is ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate characterized spectroscopically?

Methodological Answer: Structural confirmation employs:

- 1H NMR : Peaks for the ester group (δ ~4.3–4.5 ppm, quartet for –OCH2CH3) and pyrrole protons (δ ~6.2–7.0 ppm). Aromatic substituents (e.g., benzoyl groups) show distinct signals at δ ~7.3–8.0 ppm .

- IR Spectroscopy : Strong absorbance for ketone (C=O, ~1700 cm⁻¹) and ester (C=O, ~1750 cm⁻¹) groups.

- X-ray Crystallography : Used to resolve molecular geometry and confirm substituent positions, as demonstrated in related pyrrolizine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate?

Data Contradiction Analysis: Discrepancies in yields (e.g., 67–74% in similar esters) may arise from:

- Reaction Time/Temperature : Prolonged heating (>12 hours) can degrade sensitive intermediates.

- Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery rates.

- Substituent Effects : Electron-withdrawing groups on the pyrrole ring may slow nucleophilic substitution. Comparative studies using kinetic monitoring (e.g., HPLC) are recommended .

Q. What are the mechanistic considerations for the stability and degradation pathways of this compound under storage?

Mechanistic Insights:

- Light Sensitivity : The α-ketoester moiety is prone to photodegradation, forming byproducts like acetic acid derivatives. Store in amber vials at –20°C.

- Oxidative Degradation : Atmospheric oxygen can oxidize the pyrrole ring, reducing bioactivity. Argon/vacuum sealing is advised.

- Hydrolysis : Ester groups hydrolyze in humid conditions; monitor via pH stability studies (e.g., 24-hour stability in buffers at pH 2–9) .

Q. How does the substitution pattern on the pyrrole ring influence reactivity in cross-coupling reactions?

Experimental Design: The 2-position of pyrrole enhances electrophilic substitution due to aromatic resonance stabilization. For example:

- Suzuki Coupling : Use Pd(PPh3)4 catalyst with aryl boronic acids in THF/water (3:1) at 80°C.

- Electrophilic Substitution : Nitration at the 5-position occurs preferentially under HNO3/H2SO4.

Compare reactivity with 3- or 4-substituted pyrrole analogs using DFT calculations to predict regioselectivity .

Crystallography and Structural Analysis

Q. What challenges arise in determining the crystal structure of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate derivatives?

Advanced Methodology:

- Twinned Crystals : Common in esters with flexible side chains; use SHELXL for refinement with TWIN/BASF commands .

- Disorder Modeling : Ethyl groups may exhibit rotational disorder; apply PART/ISOR constraints during refinement.

- Validation : Check using R1/wR2 residuals and Hirshfeld surface analysis for intermolecular interactions (e.g., C–H···O bonds) .

Biological and Comparative Studies

Q. How does ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate compare to similar α-ketoesters in enzyme inhibition assays?

Comparative Analysis:

- α-Ketoester Scaffold : Binds to metalloproteases (e.g., MMP-2) via chelation of active-site zinc ions.

- Pyrrole vs. Indole Derivatives : Pyrrole-based esters show 2–3× higher selectivity for bacterial enzymes (e.g., sortase A) due to reduced steric hindrance.

- Assay Design : Use fluorescence quenching (FRET substrates) and IC50 measurements at varying pH (5.0–7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.